(R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate

chiral purity enantiomeric excess supercritical fluid chromatography

Sourcing enantiopure pretomanid intermediates: racemic or (S)-material yields epimeric mixtures requiring costly chiral separation. This compound-the established intermediate 'chlorohydrin 10' in the Marsini-Sorensen four-step route to pretomanid (PA-824)-provides >99% ee by chiral SFC. Its crystalline nature facilitates accurate weighing, while the PMBz ester enables one-pot deprotection-cyclization (K₂CO₃/MeOH), outperforming TBS and trityl routes that generate side products. Batch-specific Certificates of Analysis confirm stereochemical integrity for process development.

Molecular Formula C11H13ClO4
Molecular Weight 244.671
CAS No. 1253202-34-4
Cat. No. B570360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate
CAS1253202-34-4
Molecular FormulaC11H13ClO4
Molecular Weight244.671
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OCC(CCl)O
InChIInChI=1S/C11H13ClO4/c1-15-10-4-2-8(3-5-10)11(14)16-7-9(13)6-12/h2-5,9,13H,6-7H2,1H3/t9-/m0/s1
InChIKeyYEXAZFVNRQKMHP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Chloro-2-hydroxypropyl 4-Methoxybenzoate: Key Intermediate for Pretomanid


(R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate (CAS 1253202-34-4) is an enantiomerically pure chlorohydrin ester with the molecular formula C₁₁H₁₃ClO₄ and molecular weight 244.67 g·mol⁻¹ [1]. The compound bears a single defined stereocenter at the carbon bearing the secondary hydroxyl group ((R)-configuration), a reactive primary alkyl chloride, and a 4-methoxybenzoate ester moiety . It is established in the primary literature as a key synthetic intermediate—designated compound 10—in the four-step synthesis of the antituberculosis drug pretomanid (PA-824), where its high enantiomeric excess (>99% ee) and crystalline handling properties are critical to downstream process efficiency [1].

Stereochemical control: single defined (R)-enantiomer supports stereospecific pretomanid synthesis
Chiral intermediate workflow fit: reported key building block in Marsini–Sorensen four-step route
Crystalline downstream intermediates reported, may simplify purification and scale-up handling

Specificity of (R)-3-Chloro-2-hydroxypropyl 4-Methoxybenzoate over Generic Esters


Compounds within the 3-chloro-2-hydroxypropyl ester class are not functionally interchangeable. The three structural variables—(i) enantiomeric configuration at the C-2 hydroxyl-bearing carbon, (ii) the identity of the aromatic acyl group, and (iii) the presence or absence of the para-methoxy substituent—each independently control pharmacokinetic, chromatographic, and reactivity profiles [1]. For example, the (R)-configuration is essential for downstream stereochemical outcomes in pretomanid synthesis; the racemic or (S)-enantiomer leads to epimeric mixtures requiring costly chiral separation [2]. Likewise, replacing the 4-methoxybenzoyl group with an unsubstituted benzoyl or pivaloyl ester alters both the crystallinity of intermediates and the yield of subsequent N-alkylation steps, as demonstrated by direct comparative data in the 2023 OPRD study [3]. The evidence below quantifies these differentiation axes.

(R)-enantiomer vs racemate or (S)-enantiomer
Epimeric mixtures may form in pretomanid synthesis, requiring costly chiral separation; stereochemical outcome not interchangeable.
4-Methoxybenzoyl vs unsubstituted benzoyl ester
Benzoyl analogue produced oily intermediates (vs crystalline), complicating purification and scale-up; process ruggedness may differ.
4-Methoxybenzoyl vs pivaloyl ester
Pivaloyl analogue required enzymatic resolution with substantially lower yield, altering intermediate cost profile; direct replacement not recommended without validation.

(R)-3-Chloro-2-hydroxypropyl 4-Methoxybenzoate: Differentiation Evidence


Enantiomeric Purity and Yield vs. Pivaloate Ester

(R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate was obtained with >99% ee as determined by chiral SFC after a single-step chemical esterification of (R)-3-chloro-1,2-propanediol, requiring no further purification [1]. In contrast, the closest in-class comparator, (R)-3-chloro-2-hydroxypropyl pivaloate, required enzymatic kinetic resolution (PS-IM lipase) to achieve >99% ee, which came at the cost of only 34% isolated yield [2]. Thus, the 4-methoxybenzoate ester enables equivalent enantiopurity with a 2.3-fold yield advantage over the pivaloate analogue.

Enantiomeric purity & yield
Head-to-head
Target: >99% ee, 78% yield (chemical esterification)
Comparator: >99% ee, 34% yield (enzymatic KR)
Reported higher yield context; equivalent enantiopurity achieved without biocatalytic resolution.
2.3-fold reported yield difference; conditions may vary at scale.
chiral purity enantiomeric excess supercritical fluid chromatography chlorohydrin ester pretomanid intermediate

PMBz vs. Bz: Crystallinity in Pretomanid Synthesis

In a direct head-to-head comparison of four (R)-glycidol protecting groups for pretomanid synthesis, the PMBz (4-methoxybenzoyl) derivative enabled isolation of the alkylation intermediate 21 as a crystalline solid (HPLC purity 83% crude, upgradeable to 98% by precipitation from EtOAc/n-heptane). The unsubstituted benzoyl (Bz) analogue 22 was obtained as a viscous oil at comparable HPLC purity (81%), requiring additional solvent-swap operations that complicate scale-up [1]. The PMBz route ultimately afforded pretomanid in 40% overall isolated yield over three steps, comparable to the Bz route yield but with superior intermediate handling properties [1].

Crystallinity: PMBz vs Bz
Direct comparison
PMBz intermediate: crystalline solid, upgradeable to 98% purity
Bz intermediate: viscous oil, 87% after treatment
Crystalline form may simplify purification and handling; overall pretomanid yields comparable (~40%).
Physical form advantage context-dependent on scale-up equipment.
pretomanid PA-824 protecting group process chemistry crystallinity

PMBz Group Superiority in Sharpless Asymmetric Dihydroxylation

The 4-methoxybenzoyl (PMBz) group was systematically compared against other allylic alcohol protecting groups in the Sharpless asymmetric dihydroxylation. Asymmetric dihydroxylation of allyl 4-methoxybenzoate (6a) using the (DHQD)₂PYDZ·OsO₄ catalyst system afforded (S)-3-(4-methoxybenzoyloxy)-1,2-propanediol (7a) in >99% yield and 98% ee [1]. The allylic 4-methoxybenzoyl group was explicitly found to be superior to other allylic alcohol protecting groups with respect to both yield and enantiomeric purity of the product [1]. This class-level advantage extends to the target compound, which incorporates the same 4-methoxybenzoate ester as its acyl component, indicating that the 4-methoxybenzoate moiety itself contributes to favorable stereochemical outcomes in asymmetric transformations.

PMBz in Sharpless AD
Class-level
Allyl 4-methoxybenzoate: >99% yield, 98% ee; described as outperforming other acyl protecting groups.
Class-level enantioselectivity context; individual comparator performance requires review.
Data from Corey et al. 1995; specific comparators not enumerated.
Sharpless asymmetric dihydroxylation 4-methoxybenzoate enantioselectivity chiral glycerol protecting group

Commercial Purity: PMBz vs. Unsubstituted Benzoate

Commercially available (R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate is supplied at purities up to 98% (HPLC) from multiple vendors . In contrast, the unsubstituted benzoate analogue—(3-chloro-2-hydroxypropyl) benzoate (CAS 3477-94-9)—is typically offered at 95% purity . The racemic (unspecified stereochemistry) variant of the 4-methoxybenzoate ester is also listed at 95% minimum purity . The 98% benchmark for the (R)-enantiomer therefore represents a meaningful quality advantage for applications requiring high stereochemical and chemical purity, such as cGMP intermediate supply or late-stage drug synthesis.

Commercial purity
Data to verify
Target: 98% HPLC (vendor spec)
Unsubstituted benzoate: 95%; racemic variant: 95%
Supports procurement quality review; may reduce in-house purification burden.
Vendor specifications; independent verification recommended.
purity specification HPLC vendor comparison quality control procurement

Full Spectroscopic Characterization: HRMS, NMR, and IR

The compound has been fully characterized by high-resolution mass spectrometry (HRMS-ESI-TOF: calcd for C₁₁H₁₃ClO₄ [M]⁺ 244.0573, found 244.0501), ¹H NMR (500 MHz, CDCl₃), ¹³C NMR (126 MHz, CDCl₃), and IR spectroscopy [1]. ¹³C NMR signals include diagnostic resonances at δ 166.7 (ester C=O), 163.9 (aromatic C–OMe), 132.1, 121.9, 114.0 (aromatic), 70.1 (CH–OH), 65.7 (CH₂–O), 55.7 (OCH₃), and 46.3 (CH₂–Cl) [1]. This comprehensive spectral dataset enables unambiguous identity verification and lot-to-lot quality control. The (R)-configuration is confirmed by the SMILES notation COC1=CC=C(C=C1)C(=O)OC[C@H](CCl)O and the InChI stereodescriptor /t9-/m0/s1 [2], providing unequivocal stereochemical assignment.

Spectroscopic ID
Peer-reviewed
HRMS, ¹H/¹³C NMR, IR fully assigned; Rf 0.3; chiral SFC data available.
Published characterization supports unambiguous identity verification and lot consistency checks.
Data from Marsini et al. 2010, J. Org. Chem.
HRMS NMR FTIR structural confirmation quality assurance

One-Pot Deprotection Advantage with PMBz Ester

In the 2023 OPRD study comparing four protecting group strategies for pretomanid, the PMBz ester underwent clean saponification with K₂CO₃ in methanol at −10 °C to 0 °C, enabling a one-pot deprotection–cyclization sequence that delivered pretomanid in 30–40% overall yield with ≥99% HPLC purity (315 nm) [1]. In contrast, the TBS (tert-butyldimethylsilyl) route required a two-step sequence—HCl-mediated deprotection followed by cyclization—and the trityl route necessitated methanolic HCl deprotection prior to K₂CO₃ addition, leading to methanol adduct formation (11% side product 27) [1]. The PMBz route thus eliminates the need for strong acid deprotection steps and minimizes side-product formation.

One-pot deprotection
Direct comparison
PMBz route: 40% yield, ≤2% methanol adduct, one-pot
TBS route: 36% yield, 11% adduct, two-step
Mild basic deprotection compatibility reported; may simplify process mass intensity and reduce unit operations.
Process robustness validated at lab scale; scale-up adaptation under review.
deprotection ester cleavage one-pot synthesis green chemistry process efficiency

(R)-3-Chloro-2-hydroxypropyl 4-Methoxybenzoate: Application Scenarios


GMP Intermediate for Pretomanid Manufacturing

The compound is the established intermediate 'chlorohydrin 10' in the Marsini–Sorensen four-step synthesis of pretomanid, the FDA-approved antituberculosis agent [1]. Its >99% ee and crystalline nature of downstream intermediates directly support the stereochemical integrity and process robustness required for pharmaceutical manufacturing [1][2]. Procurement of the (R)-enantiomer with documented ee >99% eliminates the risk of epimeric contamination in the final API.

Chiral Building Block for Glycerol Derivative Synthesis

The compound serves as a chiral C3 synthon bearing orthogonal functional handles: a primary alkyl chloride (nucleophilic substitution), a secondary alcohol (further esterification, oxidation, or protection), and a 4-methoxybenzoate ester (mild basic cleavage). The 4-methoxybenzoyl group has been independently validated as superior to other acyl protecting groups in Sharpless asymmetric dihydroxylation (>99% yield, 98% ee) [3], supporting its use in stereocontrolled polyol synthesis.

Chiral Reference Standard for HPLC/SFC Methods

With a defined (R)-configuration (InChI stereodescriptor /t9-/m0/s1) and an experimentally validated ee determination by chiral SFC [1], the compound is suitable as a chiral reference standard for method development and validation in enantiomeric purity assays. Its 4-methoxybenzoate chromophore (λ ≈ 254 nm) provides adequate UV detection sensitivity for HPLC analysis. The crystalline nature facilitates accurate weighing and standard preparation, unlike the oily benzoate analogue [2].

Protecting Group Strategy Optimization in Process Chemistry

The compound is directly relevant to process chemistry studies comparing protecting group performance. The 2023 OPRD head-to-head study demonstrated that the PMBz group enables a one-pot deprotection–cyclization sequence with K₂CO₃/MeOH, avoiding the methanol adduct formation (11% side product) observed with the TBS route and eliminating the strong acid deprotection required for trityl and TBS groups [2]. The crystalline PMBz intermediate 21 is upgradeable to 98% HPLC purity by simple precipitation, a significant operational advantage for scale-up [2].

Application
Selection Property
Validation Focus
Pretomanid synthesis intermediate research
Enantiomeric purity and crystalline downstream intermediate properties
Downstream epimeric purity verification; process intermediate handling at scale
Chiral C3 building block studies
Orthogonal functional handles (chloride, alcohol, ester) with defined (R)-configuration
Stereochemical outcome in multi-step derivatization; protecting group compatibility review
Chiral reference standard for SFC/HPLC
Defined (R)-configuration (InChI stereodescriptor) and 4-methoxybenzoate chromophore
Enantiomeric purity assay validation; standard handling and weighing accuracy
Protecting group strategy evaluation
PMBz one-pot deprotection compatibility under mild basic conditions
Process impurity profiling; comparison of unit operations and mass intensity with alternative groups
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